molecular formula C10H6F4O2 B2483052 (2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 209845-76-1

(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B2483052
CAS No.: 209845-76-1
M. Wt: 234.15
InChI Key: SUESUUCDGVINCC-UHFFFAOYSA-N
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Description

(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of both fluoro and trifluoromethyl groups in its structure makes it a valuable compound in various scientific fields, including medicinal chemistry and materials science.

Scientific Research Applications

(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:

Future Directions

The future directions for this compound are not specified in the search results. Its use could potentially be expanded upon in various chemical reactions, given its structural similarity to other compounds used in reactions such as Suzuki-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs photoredox catalysis, where visible light drives the reaction, facilitating the incorporation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale photoredox catalysis or other advanced fluorination techniques. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the fluoro and trifluoromethyl groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These interactions can affect various biochemical pathways, leading to changes in enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the combination of fluoro and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-5H,(H,15,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUESUUCDGVINCC-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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